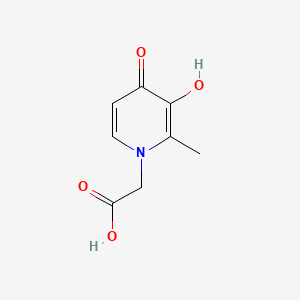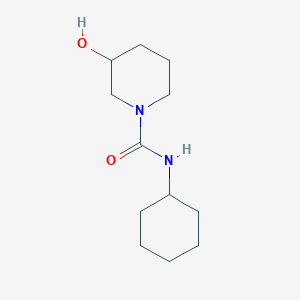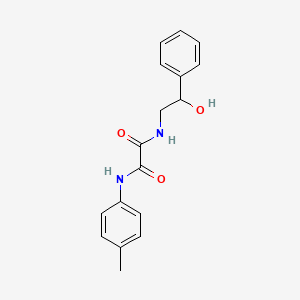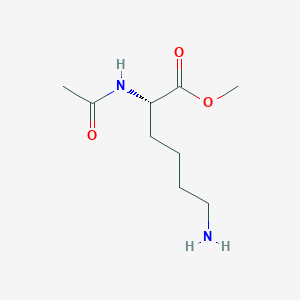![molecular formula C21H17NO5 B1658439 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one CAS No. 6098-86-8](/img/structure/B1658439.png)
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one
Übersicht
Beschreibung
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one, also known as DMTX, is a fluorescent dye that has been widely used in scientific research. It belongs to the family of xanthene dyes and is commonly used as a fluorescent tracer for biological and biochemical studies.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Drug Potential
9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxy-xanthene-3-one has been studied for its potential as an antiplatelet drug. This compound showed significant antiplatelet activity, surpassing that of acetylsalicylic acid (aspirin) in blocking collagen-induced platelet aggregation. This derivative did not block cyclooxygenase 1 or thromboxane synthase, but appeared to work by antagonizing the effects of thromboxane (Applová et al., 2017).
Antiviral Properties
Research in 1976 indicated that derivatives of 9H-xanthen-9-one, including those with dimethylamino substituents, exhibited broad-spectrum antiviral activity. These compounds were effective against encephalomyocarditis (EMC) virus in mice via oral and subcutaneous administration (Carr et al., 1976).
Neuropeptide Y Y5 Receptor Antagonist
A derivative of 9H-xanthen-9-one was identified as a selective and orally active neuropeptide Y Y5 receptor antagonist. This research highlighted the potential of such derivatives in targeting specific neurological receptors (Sato et al., 2008).
Synthesis and Chemical Properties
Various studies have focused on the synthesis and chemical properties of xanthene derivatives, including those related to 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one. These include investigations into their synthesis, photophysical, electrochemical, and thermal properties (Gujral & Gupta, 1979); (Sharma et al., 2015).
Antioxidant Potency
The antioxidant potency of xanthen-3-one derivatives, including 9-aryl substituted hydroxylated variants, has been evaluated. These studies are important for understanding the role of these compounds in oxidative stress-related diseases (Veljović et al., 2015).
Metal Chelation and Biological Effects
Research has also been conducted on the interaction of xanthene-3-ones with metals like iron and copper. The study revealed that these compounds, including 9-(substituted phenyl)-2,6,7-trihydroxy-xanthene-3-ones, have metal chelating properties, with potential implications for treating diseases related to metal overload. For instance, a trifluoromethyl substituted derivative exhibited protective effects against excess copper in both cancer cells and erythrocytes (Mladěnka et al., 2020).
Applications in Polymer Science
The synthesis and characterization of novel polyamides containing xanthene cardo groups, derived from compounds like 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene, indicate the potential use of these derivatives in advanced polymer applications. These materials display high thermal stability and good mechanical properties, making them suitable for various industrial applications (Sheng et al., 2009); (Jiang et al., 2010).
Novel Chalcone Derivative Compounds
In a study focused on the synthesis of novel chalcone derivative compounds, 9-(4-(dimethylamino)phenyl)-3-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one demonstrated potential for optical device applications due to its nonlinear optical absorption properties. This indicates the broader applicability of xanthen-9-one derivatives in materials science and optics (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21/h3-10,23-25H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQIGMKUPIXLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976459 | |
| Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one | |
CAS RN |
6098-86-8 | |
| Record name | NSC80693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-[(E)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B1658362.png)
![1-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B1658363.png)

![3-Chloro-5-(furan-2-yl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1658368.png)
![5-(Diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B1658372.png)

![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one](/img/structure/B1658377.png)
![2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1658378.png)
![2-(3,4-Dichlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B1658379.png)